molecular formula C18H20N8O2 B7185106 N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

Cat. No.: B7185106
M. Wt: 380.4 g/mol
InChI Key: XTDCITUSGXXBBG-UHFFFAOYSA-N
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Description

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a piperidine ring, and a tetrazole ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-24-10-8-16(21-24)25-9-2-3-15(18(25)28)20-17(27)11-13-4-6-14(7-5-13)26-12-19-22-23-26/h4-8,10,12,15H,2-3,9,11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDCITUSGXXBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCCC(C2=O)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the piperidine ring: This step often involves the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Introduction of the tetrazole ring: This can be done by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling reactions: The final step involves coupling the different ring systems together using reagents like coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Implementing rigorous testing protocols to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Can result in halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler compounds. This structural complexity allows for a wide range of applications and interactions with various molecular targets.

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